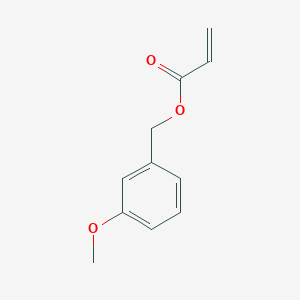

3-Methoxybenzyl acrylate

Description

Contextualization within Aromatic Acrylate (B77674) Chemistry

3-Methoxybenzyl acrylate is a member of the aromatic acrylate family, a class of organic compounds characterized by the presence of both an aromatic ring and an acrylate functional group. Aromatic acrylates are significant in polymer science and materials chemistry due to their ability to undergo polymerization, often initiated by free radicals or UV radiation, to form polymers with a range of desirable properties. dergipark.org.trresearchgate.net The incorporation of an aromatic ring into the polymer backbone can enhance thermal stability and modify the refractive index of the resulting material. researchgate.net

The structure of this compound, featuring a methoxy (B1213986) group on the benzyl (B1604629) ring, influences its reactivity and the properties of its corresponding polymer. The position of the methoxy group (meta- in this case) can affect the electronic and steric environment of the acrylate moiety, thereby influencing polymerization kinetics and the final polymer architecture. Aromatic acrylates, in general, are utilized in the formulation of coatings, adhesives, and other materials where specific optical and mechanical properties are desired. dergipark.org.trresearchgate.net Research into various substituted aromatic acrylates, including those with methoxy groups, aims to fine-tune these properties for specific applications. iyte.edu.tr

Research Significance and Potential Academic Impact of this compound

The scientific interest in this compound stems from its potential as a monomer for the synthesis of novel polymers and as a building block in organic synthesis. The presence of the methoxy group and the acrylate functionality makes it a versatile molecule for creating complex chemical structures.

Recent research has highlighted the use of related compounds, such as ethyl 2-(3-methoxybenzyl) acrylate-substituted pyrazolones, in the development of molecules with potential biological and photophysical applications. doaj.orgresearchgate.net These studies underscore the importance of the this compound scaffold in medicinal chemistry and materials science. For instance, derivatives have been investigated for their antifungal, antibacterial, and antioxidant properties. doaj.org The anisole (B1667542) (methoxybenzene) moiety is noted for potentially increasing lipid solubility, which can enhance the pharmacological effects of a molecule. doaj.org

Furthermore, computational studies, such as Density Functional Theory (DFT), have been employed to understand the electronic properties of molecules derived from this acrylate. doaj.orgresearchgate.net These theoretical investigations into properties like HOMO-LUMO energy gaps provide insights into the molecule's reactivity and potential for use in optoelectronic devices. doaj.orgresearchgate.net The ability to functionalize the acrylate group allows for the synthesis of a variety of derivatives, opening avenues for the development of new materials and bioactive compounds. rowan.edu

The synthesis of this compound itself is a key area of study, with typical methods involving the reaction of 3-methoxybenzyl alcohol with acryloyl chloride. evitachem.comchemsrc.com The exploration of efficient synthetic routes is crucial for making this and related compounds more accessible for research and potential commercial applications.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| Appearance | Typically a colorless liquid |

| Boiling Point | 325.1 ± 15.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ chemsrc.com |

| CAS Number | 144261-46-1 |

Note: The physical properties can vary slightly depending on the source and purity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methoxyphenyl)methyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-11(12)14-8-9-5-4-6-10(7-9)13-2/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQCJLZJUDPOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603833 | |

| Record name | (3-Methoxyphenyl)methyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144261-46-1 | |

| Record name | 2-Propenoic acid, (3-methoxyphenyl)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144261-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methoxyphenyl)methyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, (3-methoxyphenyl)methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization Techniques for 3 Methoxybenzyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the 3-methoxybenzyl acrylate (B77674) molecule.

The ¹H NMR spectrum of 3-methoxybenzyl acrylate is predicted to show distinct signals for each type of proton, confirming the presence of the acrylate, benzyl (B1604629), and methoxy (B1213986) functional groups. The spectrum can be divided into four key regions: the vinylic region, the benzylic region, the aromatic region, and the methoxy region.

Vinylic Protons : The three protons of the acrylate group (CH₂=CH–) are chemically non-equivalent and exhibit complex splitting patterns due to geminal and cis/trans coupling. Typically, these appear in the 5.8 to 6.5 ppm range. Based on data from similarly substituted benzyl acrylates, the expected signals are a doublet of doublets for the proton on C2 (α to the carbonyl) and two distinct doublets of doublets for the terminal C3 protons (geminal to each other). For example, in related benzyl acrylate derivatives, these protons show characteristic coupling constants: one vinylic proton appears as a doublet of doublets with J values of approximately 17.3 and 1.5 Hz, a second as a doublet of doublets with J values of 17.3 and 10.4 Hz, and the third as a doublet of doublets with J values around 10.4 and 1.5 Hz. rsc.org

Benzylic Protons : The two protons of the methylene (B1212753) bridge (–O–CH₂–Ar) are chemically equivalent and are expected to appear as a sharp singlet, typically around 5.1-5.2 ppm. rsc.org

Aromatic Protons : The 3-methoxy substituent on the benzene (B151609) ring results in four aromatic protons. These protons are chemically distinct and would produce a complex multiplet pattern between approximately 6.8 and 7.3 ppm.

Methoxy Protons : The three protons of the methoxy group (–OCH₃) are equivalent and are expected to appear as a sharp singlet at approximately 3.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of related structures.)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Vinylic (=CH₂) | ~6.49 | dd |

| Vinylic (=CH₂) | ~6.21 | dd |

| Vinylic (-CH=) | ~5.88 | dd |

| Benzylic (-CH₂-) | ~5.16 | s |

| Aromatic (Ar-H) | 6.80 - 7.30 | m |

| Methoxy (-OCH₃) | ~3.80 | s |

s = singlet, dd = doublet of doublets, m = multiplet

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in this compound. For the parent compound, benzyl acrylate, signals are observed for the carbonyl, vinylic, benzylic, and aromatic carbons. nih.gov The introduction of the 3-methoxy group maintains these core signals while adding a methoxy carbon signal and altering the shifts of the aromatic carbons due to its electronic effects.

Carbonyl Carbon : The ester carbonyl carbon (C=O) is expected in the downfield region, typically around 166 ppm. rsc.org

Vinylic Carbons : The two carbons of the double bond (CH₂=CH) are expected at approximately 131 ppm and 128 ppm. rsc.org

Benzylic Carbon : The methylene carbon (–O–CH₂–Ar) is predicted to appear around 66 ppm. rsc.org

Aromatic Carbons : The benzene ring will show six distinct signals. The carbon attached to the oxygen of the methoxy group (C3) would be shifted downfield (around 160 ppm), while the carbon attached to the benzylic group (C1) would be around 138 ppm. The remaining four aromatic carbons (C2, C4, C5, C6) would appear between 113 and 130 ppm.

Methoxy Carbon : The carbon of the methoxy group (–OCH₃) is expected to have a signal around 55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of related structures.)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~166.0 |

| Vinylic (-C H=) | ~131.0 |

| Vinylic (=C H₂) | ~128.5 |

| Aromatic (C-OCH₃) | ~159.8 |

| Aromatic (C-CH₂) | ~138.0 |

| Aromatic (Ar-C) | 113.0 - 129.8 |

| Benzylic (-CH₂-) | ~66.2 |

| Methoxy (-OCH₃) | ~55.2 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the chemical bonds within a molecule. creative-biostructure.com These methods are excellent for identifying key functional groups.

The IR spectrum of this compound is defined by several strong, characteristic absorption bands that confirm its identity. tandfonline.com Data from the parent compound, benzyl acrylate, shows the fundamental absorptions for the ester and acrylate moieties. chemicalbook.comspectrabase.com

C=O Stretch : A very strong and sharp absorption band corresponding to the ester carbonyl stretch is expected in the region of 1715-1735 cm⁻¹.

C=C Stretch : The stretching vibration of the alkene double bond is expected to produce a medium intensity band around 1635 cm⁻¹.

C-O Stretches : Two distinct C-O stretching bands are characteristic of esters. The C-O-C asymmetric stretch is typically found around 1250-1270 cm⁻¹ and the symmetric stretch near 1160-1200 cm⁻¹.

Aromatic Vibrations : The C=C stretching vibrations within the benzene ring appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-H out-of-plane bending for a meta-substituted ring gives rise to characteristic bands between 690-710 cm⁻¹ and 750-810 cm⁻¹.

Methoxy Group Vibrations : The methoxy group will contribute a C-H stretch around 2830-2850 cm⁻¹ and an aromatic ether C-O stretch.

Raman spectroscopy provides complementary data, being particularly sensitive to the non-polar, symmetric vibrations like the C=C alkene and aromatic ring stretches.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester | C=O Stretch | 1715 - 1735 | Strong |

| Alkene | C=C Stretch | ~1635 | Medium |

| Alkene | =C-H Bends | 910 - 990 | Medium |

| Ester / Ether | C-O Stretch | 1160 - 1270 | Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic | C-H Bends (meta) | 690-710, 750-810 | Strong-Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis) and Photophysical Characterization

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. creative-biostructure.com For this compound, the primary chromophores are the benzene ring and the conjugated acrylate system. The absorption is dominated by π → π* transitions.

The benzene ring itself absorbs around 254 nm. The acrylate and methoxy groups act as auxochromes, which are expected to cause a slight bathochromic (red) shift of the absorption maximum to a slightly longer wavelength. A detailed photophysical characterization would also involve measuring the fluorescence emission spectrum and determining the fluorescence quantum yield upon excitation at the absorption maximum, though such specific data is not widely published.

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the exact molecular mass and elemental composition of a compound.

For this compound (C₁₁H₁₂O₃), the calculated molecular weight is 192.21 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 192. Analysis of the fragmentation pattern provides further structural evidence. Key expected fragments would include:

A peak at m/z = 121 , corresponding to the stable 3-methoxybenzyl cation ([CH₃O-C₆H₄-CH₂]⁺), formed by the cleavage of the ester's benzylic C-O bond. This is often the most abundant fragment (the base peak).

A peak at m/z = 91 , corresponding to the tropylium (B1234903) ion, formed after rearrangement of the benzyl fragment.

A peak at m/z = 55 , corresponding to the acryloyl cation ([CH₂=CH-C=O]⁺).

The presence of the molecular ion peak at m/z 192 and the characteristic fragment at m/z 121 would provide strong evidence for the structure of this compound.

X-ray Crystallography and Diffraction Analysis for Solid-State Structure

A thorough search of scientific literature and crystallographic databases indicates that detailed X-ray crystallography and diffraction analysis data for the solid-state structure of this compound has not been publicly reported. While crystallographic studies are available for structurally related compounds, such as derivatives of methoxyphenyl acrylic acid, this specific information for this compound is not present in the available resources.

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. As the X-rays interact with the electron clouds of the atoms, they are diffracted into a unique pattern of spots. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional model of the molecule's electron density.

This model reveals a wealth of structural information at the atomic level, including:

Bond lengths: The precise distances between bonded atoms.

Bond angles: The angles formed by three connected atoms.

Torsional angles: The dihedral angles that describe the conformation of the molecule.

Unit cell parameters: The dimensions of the basic repeating unit of the crystal lattice.

Space group: The set of symmetry operations that describe the crystal's symmetry.

Intermolecular interactions: The non-covalent forces, such as hydrogen bonds and van der Waals forces, that govern how molecules are packed together in the crystal.

Without experimental data from a single-crystal X-ray diffraction experiment for this compound, it is not possible to provide a data table of its crystallographic parameters or a detailed analysis of its solid-state structure. Such an analysis would require the successful growth of a single crystal of the compound suitable for X-ray diffraction analysis.

Computational and Theoretical Investigations of 3 Methoxybenzyl Acrylate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for investigating the electronic properties of molecules. researchgate.net DFT methods are employed to understand molecular geometry, electronic distribution, and intramolecular interactions, providing a detailed picture of the molecule's behavior at the quantum level.

The electronic structure of 3-Methoxybenzyl acrylate (B77674) is central to its chemical reactivity and photophysical behavior. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly instructive. researchgate.net The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity. nih.gov For molecules similar to 3-Methoxybenzyl acrylate, DFT calculations are used to determine these energy levels. The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be localized primarily on the electron-rich methoxybenzyl group, while the LUMO is likely concentrated on the electron-deficient acrylate moiety. This separation of frontier orbitals facilitates intramolecular charge transfer (ICT), a key process in many photophysical and NLO phenomena. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Properties of this compound (Theoretical)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Note: The values in this table are representative and based on typical DFT calculations for similar aromatic acrylate compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. dergipark.org.truni-muenchen.de The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) signify electron-deficient areas prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a region of high electron density around the oxygen atoms of the methoxy (B1213986) and acrylate groups, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the aromatic ring and the vinyl group of the acrylate moiety would exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The MEP analysis thus provides a visual representation of the molecule's reactive sites and intermolecular interaction potential. nih.govmanipal.edu

Natural Bond Orbital (NBO) analysis offers a detailed understanding of the intramolecular interactions, such as hyperconjugation and charge delocalization, that contribute to the stability of a molecule. wikipedia.org NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. wisc.edu

Table 2: Selected NBO Analysis Data for this compound (Theoretical)

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP(O) of Methoxy | σ*(C-C) of Ring | 2.5 |

| LP(O) of Acrylate | π*(C=C) of Acrylate | 20.1 |

Note: The values in this table are illustrative and represent typical stabilization energies for the types of intramolecular interactions found in this compound.

The three-dimensional structure of this compound is fundamental to its properties and interactions. DFT calculations are used to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. dergipark.org.tr These calculations provide precise information about bond lengths, bond angles, and dihedral angles.

Conformational analysis of this compound would involve exploring the potential energy surface by rotating the single bonds, particularly the C-O-C linkage between the benzyl (B1604629) and acrylate groups. This analysis helps to identify the most stable conformers and the energy barriers between them. The planarity of the acrylate group and its orientation relative to the methoxybenzyl ring are key structural features that influence the molecule's electronic and optical properties. For similar acrylate compounds, it has been observed that an extended conformation is often energetically favored. researchgate.net

Theoretical Prediction of Photophysical Properties

The interaction of this compound with light is governed by its photophysical properties, which can be theoretically predicted using computational methods. These properties include the absorption and emission spectra, which are related to the electronic transitions between different energy states of the molecule. researchgate.net

Theoretical calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which is a measure of the probability of a particular electronic transition. For this compound, the primary electronic transition is expected to be a π-π* transition, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The presence of the methoxy group, an electron-donating group, on the benzyl ring is likely to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted benzyl acrylate.

Non-Linear Optical (NLO) Properties Theoretical Studies

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, such as in optical switching and data storage. semanticscholar.orgjhuapl.edu The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This response is governed by the molecular polarizability (α) and hyperpolarizability (β and γ). nih.govphyschemres.org

Theoretical calculations, particularly DFT, can be used to predict the NLO properties of this compound. ijcce.ac.ir Molecules with significant intramolecular charge transfer (ICT) from a donor to an acceptor group, connected by a π-conjugated system, often exhibit large hyperpolarizabilities. In this compound, the methoxybenzyl group can act as an electron donor and the acrylate group as an electron acceptor, facilitating ICT and potentially leading to a significant NLO response. The calculated values of the dipole moment, polarizability, and first and second hyperpolarizabilities can provide a quantitative measure of the molecule's NLO potential. tcichemicals.comethernet.edu.et

Table 3: Theoretical NLO Properties of this compound

| Property | Symbol | Value (a.u.) |

|---|---|---|

| Dipole Moment | µ | 3.5 |

| Mean Polarizability | α | 150 |

Note: These values are representative and based on theoretical calculations for similar organic molecules with donor-acceptor structures.

Computational Elucidation of Reaction Mechanisms

While computational studies focusing specifically on the reaction mechanisms of this compound are not extensively available in the public domain, a significant body of theoretical research on the reaction mechanisms of structurally related acrylates provides valuable insights. Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of these reactions, particularly in the context of polymerization. These computational approaches allow for the detailed examination of transition states, activation energies, and reaction pathways that govern the chemical behavior of acrylates.

The primary reaction mechanism for acrylates is free-radical polymerization, which proceeds through the characteristic steps of initiation, propagation, and termination. Computational studies have shed light on the kinetics and thermodynamics of these elementary steps for various acrylate monomers, offering a predictive framework for understanding their reactivity.

Initiation: The initiation of polymerization can be studied computationally by modeling the decomposition of an initiator molecule to form free radicals, and the subsequent addition of these radicals to the vinyl group of an acrylate monomer. Theoretical calculations can determine the energy barriers for these processes, providing insights into the efficiency of different initiators.

Propagation: The propagation step, involving the sequential addition of monomer units to the growing polymer chain, is a key focus of computational investigations. DFT calculations have been employed to determine the rate coefficients of propagation (k_p) for a range of acrylates. These studies often model the addition of a monomer to a radical species of increasing chain length to understand the effect of chain length on reactivity. For instance, various DFT functionals, such as BMK, BB1K, MPW1B95, MPW1K, and MPWB1K, have been utilized to model the propagation kinetics of monomers like methyl acrylate (MA) and methyl methacrylate (B99206) (MMA). Among these, the MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d) level of theory has been found to provide good qualitative agreement with experimental results. acs.orgugent.be

Chain Transfer: Chain transfer to monomer (CTM) is another critical reaction that influences the molecular weight of the resulting polymer. Computational studies have explored several mechanisms for CTM in the high-temperature homopolymerization of alkyl acrylates. nih.gov These theoretical investigations indicate that the most probable CTM mechanism involves the abstraction of a hydrogen atom from the alkyl group of the monomer by the propagating radical. nih.gov The energy barriers and rate constants for these reactions have been calculated using various hybrid functionals, including B3LYP, X3LYP, and M06-2X, with different basis sets. nih.gov The results from these calculations are often in good agreement with experimental data obtained from NMR spectroscopy and macroscopic mechanistic models. nih.gov

Termination: The termination step, which leads to the cessation of chain growth, can occur through combination or disproportionation. Computational chemistry can be used to model the potential energy surfaces of these reactions and predict the branching ratios between the two pathways. Studies have indicated that for some acrylates, disproportionation reactions are significantly slower and may not be a primary termination pathway. ugent.be

The following table summarizes representative computational data for reaction mechanisms of acrylates analogous to this compound, derived from various theoretical studies.

| Reaction Type | Model Compound | Computational Method | Activation Energy (kJ/mol) | Key Finding |

|---|---|---|---|---|

| Propagation | Methyl Acrylate (MA) | MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d) | Not explicitly stated in search results | This level of theory provides good qualitative agreement with experimental propagation kinetics. acs.orgugent.be |

| Chain Transfer to Monomer | Methyl Acrylate (MA) | M06-2X | Not explicitly stated in search results | Hydrogen abstraction from the methyl group is the most likely CTM mechanism. nih.gov |

| Chain Transfer to Monomer | Ethyl Acrylate (EA) | M06-2X | Not explicitly stated in search results | Hydrogen abstraction from the methylene (B1212753) group is the most likely CTM mechanism. nih.gov |

| Chain Transfer to Monomer | n-Butyl Acrylate (nBA) | M06-2X | Not explicitly stated in search results | Hydrogen abstraction from methylene groups is the most likely CTM mechanism. nih.gov |

| Disproportionation | 2-dimethylaminoethyl acrylate | BMK/6-311+G(3df,2p)//B3LYP/6-31+G(d) | Not explicitly stated in search results | Disproportionation is too slow to be a significant termination reaction. ugent.be |

These computational studies on analogous acrylate systems provide a robust framework for understanding and predicting the reaction mechanisms of this compound. The insights gained from these theoretical investigations are invaluable for designing and optimizing polymerization processes involving this and other functionalized acrylate monomers.

Polymerization and Copolymerization of 3 Methoxybenzyl Acrylate and Its Analogs

Homopolymerization Kinetics and Mechanisms

Homopolymerization involves the reaction of 3-methoxybenzyl acrylate (B77674) monomers to form poly(3-methoxybenzyl acrylate). The kinetics and mechanism of this process are primarily investigated through free-radical polymerization techniques.

Free-radical polymerization (FRP) is a common method for producing polyacrylates and proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps uvebtech.com. In this process, a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), generates initial radicals that react with a monomer molecule to start a polymer chain. This chain then propagates by adding successive monomer units.

For acrylates, the polymerization rate is directly related to the monomer's structure researchgate.net. The reactivity of the monomer is often expressed as the ratio kp/kt1/2, where kp is the propagation rate coefficient and kt is the termination rate coefficient researchgate.net. Studies on analogous monomers like benzyl (B1604629) acrylate (BA) and benzyl methacrylate (B99206) (BMA) provide insight into the expected behavior of this compound. The polymerization rate is influenced by factors such as monomer viscosity and radical stability imaging.org. Acrylates generally exhibit higher propagation rate coefficients and are more reactive than their corresponding methacrylate counterparts nsf.gov.

| Parameter | Benzyl Methacrylate (BMA) | Poly(benzyl methacrylate) |

| Glass Transition Temperature (Tg) | N/A | 73 °C researchgate.net |

| Decomposition Temperature | N/A | 207 °C (single stage) researchgate.net |

This table presents thermal properties for the homopolymer of benzyl methacrylate, a structural analog of this compound, providing an estimate of the expected properties for poly(this compound).

Copolymerization with Diverse Monomers

Copolymerization extends the range of properties achievable by incorporating two or more different monomers into the same polymer chain. This compound can be copolymerized with various monomers, including olefins, other acrylates, and as a component in hybrid resin systems.

The copolymerization of ethylene (B1197577) with polar vinyl monomers like acrylates is a significant challenge in polymer chemistry. Traditional Ziegler-Natta catalysts, which are highly effective for ethylene homopolymerization, are typically deactivated by the polar carbonyl group of acrylate monomers mdpi.com.

Breakthroughs in this area have come from the development of late transition metal catalysts, particularly those based on nickel (Ni) and palladium (Pd), which are more tolerant to functional groups mdpi.com. Research has demonstrated the successful copolymerization of ethylene and methyl acrylate (MA) using dibenzocycloheptyl-substituted aryliminopyridyl Ni(II) complexes mdpi.com. These catalyst systems can produce low-molecular-weight, hyperbranched copolymers with varying amounts of acrylate incorporation. The structure of the resulting copolymer, including whether the acrylate unit is incorporated into the main chain or at the end of branches, can be controlled by the catalyst structure and reaction conditions mdpi.com.

While direct studies on the copolymerization of ethylene with this compound are not widely reported, it is expected that this monomer could be incorporated into a polyethylene backbone using similar late transition metal catalyst systems. Due to the greater steric bulk of the 3-methoxybenzyl group compared to a methyl group, the efficiency of incorporation might be lower than that observed for methyl acrylate. The process often requires an acid source (Brönsted or Lewis acid) to modify the reactivity of the polar acrylate monomer to promote the incorporation of the olefin google.com.

This compound can be readily copolymerized with other acrylate and methacrylate monomers via free-radical polymerization. The resulting copolymer's composition and microstructure are determined by the relative reactivities of the comonomers, which are quantified by monomer reactivity ratios (r1 and r2).

The reactivity ratios describe the preference of a growing polymer chain ending in one monomer unit (e.g., M1•) to add another molecule of the same monomer (M1) versus the other monomer (M2).

If r1 > 1, the radical M1• prefers to add M1.

If r1 < 1, the radical M1• prefers to add M2.

If r1r2 ≈ 1, a random copolymer is formed.

If r1r2 ≈ 0, an alternating copolymer is formed.

Studies on analogous systems provide valuable data. For example, the copolymerization of benzyl methacrylate (BzMA, M2) with 2-hydroxy-3-benzophenoxy propyl methacrylate (HBPPMA, M1) yielded reactivity ratios of r1 = 0.51 and r2 = 1.07 (Kelen–Tüdős method), indicating a tendency toward random copolymerization researchgate.net.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type |

| HBPPMA | Benzyl Methacrylate | 0.51 ± 0.076 | 1.07 ± 0.140 | 0.55 | Random researchgate.net |

| Methyl Acrylate | Vinyl Acetate (B1210297) | 6.1 ± 0.6 | 0.0087 ± 0.023 | 0.05 | Alternating Tendency tue.nl |

This interactive table shows monomer reactivity ratios for systems involving benzyl methacrylate (an analog of this compound) and methyl acrylate. This data helps predict the behavior of this compound in similar copolymerization systems.

Given the structural similarity, the reactivity of this compound is expected to be comparable to that of benzyl acrylate and benzyl methacrylate, allowing for the synthesis of random or statistically distributed copolymers when combined with common monomers like methyl methacrylate (MMA), n-butyl acrylate (BA), or styrene semanticscholar.orgresearchgate.net.

Photopolymerization, or UV curing, is a process where light energy is used to initiate rapid polymerization. This compound is well-suited for inclusion in hybrid photocurable resins, particularly epoxy-acrylate systems nih.govnih.govresearchgate.net. These hybrid systems combine the advantageous properties of both epoxides (e.g., low shrinkage, good adhesion) and acrylates (e.g., high reactivity, versatility) nih.gov.

The curing process involves a dual mechanism:

Free-Radical Polymerization: The acrylate groups (from this compound and other acrylate oligomers/diluents) are polymerized via a free-radical mechanism. This is initiated by a radical photoinitiator (e.g., α-hydroxyketones) that generates radicals upon exposure to UV light nih.govresearchgate.net.

Cationic Polymerization: The epoxy groups undergo ring-opening polymerization via a cationic mechanism. This is triggered by a cationic photoinitiator (e.g., diaryliodonium or triarylsulfonium salts) that generates a strong acid upon UV irradiation nih.govresearchgate.net.

By selecting photoinitiators that respond to specific wavelengths of light, it is possible to control the curing of each component, leading to the formation of two distinct but interpenetrating polymer networks (IPNs) nih.govnih.gov. The incorporation of this compound into these formulations can enhance properties such as gloss, chemical resistance, and hardness of the final cured coating polysciences.com.

Investigations into Polymerization Reaction Mechanisms

The mechanisms governing the polymerization of this compound depend on the specific process employed.

In free-radical polymerization , the reaction proceeds through the classic steps of initiation, propagation, termination (by combination or disproportionation), and chain transfer uvebtech.com. For acrylate monomers, secondary reactions such as backbiting (intramolecular chain transfer) can occur, leading to the formation of mid-chain radicals. These secondary reactions can influence the final polymer architecture, introducing short-chain branches and affecting the material's properties researchgate.netacs.org. The stability of the propagating radical and steric hindrance from the ester group are key factors controlling the reaction kinetics researchgate.netnsf.gov.

In olefin copolymerization with late transition metal catalysts, the mechanism deviates significantly from free-radical pathways. The catalyst's tolerance to the polar carbonyl group is crucial. The process involves the coordination and insertion of both ethylene and the acrylate monomer into the metal-alkyl bond of the growing polymer chain mdpi.com. The catalyst's ligand structure plays a critical role in mediating the relative rates of insertion and preventing catalyst deactivation.

In hybrid epoxy-acrylate photopolymerization , two independent yet simultaneous or sequential reaction mechanisms occur. The radical polymerization of the acrylate double bonds forms a polyacrylate network, while the cationic ring-opening of the epoxy rings creates a polyether network nih.govnih.govresearchgate.net. The kinetics of each process can be studied independently using techniques like real-time infrared spectroscopy (RT-IR) to monitor the disappearance of the respective functional groups nih.govresearchgate.net. The interplay between these two forming networks determines the final morphology and properties of the cured material, which can range from a homogeneous IPN to a phase-separated structure.

Coordination Insertion Polymerization Pathways

Coordination insertion polymerization is a powerful method for producing polymers with well-defined structures. This process is catalyzed by transition metal complexes and involves the insertion of a monomer into a metal-polymer bond. While specific studies on the coordination insertion polymerization of this compound are not extensively documented in publicly available literature, the general mechanism for acrylates provides a foundational understanding. The process typically involves the coordination of the acrylate monomer to the metal center, followed by migratory insertion of the monomer into the metal-alkyl or metal-hydride bond, thereby extending the polymer chain.

Role of Beta-Hydrogen Elimination in Chain Termination

Beta-hydrogen elimination is a significant chain termination or chain transfer pathway in coordination polymerization. This process involves the transfer of a hydrogen atom from the beta-carbon of the growing polymer chain to the metal center, resulting in the formation of a metal-hydride species and a polymer chain with a terminal unsaturation. The propensity for beta-hydrogen elimination is influenced by several factors, including the nature of the metal catalyst, the structure of the monomer, and the polymerization conditions.

Control of Stereochemical Configuration and Polymer Microstructure

The stereochemical configuration, or tacticity, of a polymer chain significantly impacts its physical and mechanical properties. wikipedia.org For polyacrylates, the arrangement of the ester groups along the polymer backbone can be isotactic (all on the same side), syndiotactic (alternating sides), or atactic (randomly arranged). While specific data on the stereochemical control of this compound polymerization is limited, research on a closely related analog, methyl α-(p-methoxybenzyl)acrylate, provides valuable insights.

In the radical polymerization of methyl α-(p-methoxybenzyl)acrylate, the stereochemistry of the resulting polymer was found to be influenced by the polymerization conditions. Analysis of the polymer's microstructure using NMR spectroscopy revealed the relative amounts of isotactic, heterotactic, and syndiotactic triads.

| Parameter | Value |

|---|---|

| Monomer | Methyl α-(p-methoxybenzyl)acrylate |

| Polymerization Method | Radical Polymerization |

| Isotactic Triads (mm) | Data not specified in abstract |

| Heterotactic Triads (mr) | Data not specified in abstract |

| Syndiotactic Triads (rr) | Data not specified in abstract |

Note: Specific triad fractions for poly(methyl α-(p-methoxybenzyl)acrylate) are not detailed in the available abstract and would require access to the full research paper for quantitative values. acs.org

The study of another analog, benzyl α-(methoxymethyl)acrylate, has shown that the use of metal salts, such as zinc bromide (ZnBr2), in radical polymerization can influence the tacticity of the resulting polymer, suggesting that coordination effects can play a role in controlling the stereochemistry even in radical systems. scispace.com

Utilization of Bio-Renewable Derived Acrylate Monomers in Polymer Synthesis

There is a growing interest in developing polymers from renewable resources to reduce the reliance on fossil fuels. ambeed.comcmu.edu Bio-based feedstocks such as lignocellulose, plant oils, and terpenes are being explored for the synthesis of a variety of monomers, including acrylates. ambeed.comresearchgate.net Lignin, a complex aromatic biopolymer, is a particularly attractive source for producing aromatic monomers due to its inherent aromatic structure.

While the direct synthesis of this compound from bio-renewable sources is not prominently reported, the chemical structure of this monomer suggests a potential pathway from lignin-derived phenolic compounds. Lignin is rich in methoxylated phenylpropane units, which, through various chemical or biological depolymerization and modification processes, could potentially yield precursors for 3-methoxybenzyl alcohol and subsequently this compound. The development of efficient and selective conversion processes remains a key area of research. The use of such bio-derived aromatic acrylates in polymer synthesis would contribute to the development of more sustainable materials with potentially novel properties. ambeed.com

Research Applications and Development in Advanced Materials Science

Development of Novel Polymeric Materials

The polymerization of 3-methoxybenzyl acrylate (B77674) leads to the formation of poly(3-methoxybenzyl acrylate), a polymer whose properties are influenced by the presence of the benzyl (B1604629) and methoxy (B1213986) functional groups. These groups contribute to the polymer's thermal stability, refractive index, and mechanical properties, making it a valuable component in the design of new materials.

High Glass-Transition Temperature Poly(acrylates)

The glass transition temperature (Tg) is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The incorporation of bulky side groups, such as the benzyl ring in this compound, is a known strategy to increase the Tg of poly(acrylates) by restricting the segmental motion of the polymer chains.

While the specific Tg of poly(this compound) is not widely reported, it can be compared to similar polymers to estimate its thermal properties. For instance, poly(benzyl acrylate) has a reported Tg of 6°C, while the closely related poly(benzyl methacrylate) has a higher Tg of 54°C. wikipedia.orgmdpi.com The addition of a methoxy group to the benzyl ring can further influence the Tg. The position of the methoxy group (ortho, meta, or para) can affect intermolecular interactions and chain packing, thereby altering the thermal properties of the resulting polymer. Copolymers of 4-methoxybenzyl methacrylate (B99206) have been synthesized and their thermal degradation kinetics studied, indicating the interest in understanding the thermal behavior of such substituted aromatic (meth)acrylates. researchgate.net Research into copolymers of isobornyl methacrylate and benzyl methacrylate has shown that the Tg of the resulting material can be tuned by adjusting the monomer composition, with higher isobornyl methacrylate content leading to a higher Tg. dergi-fytronix.com This suggests that copolymerizing this compound with other monomers could be a viable strategy for creating materials with a wide range of glass transition temperatures.

Table 1: Glass Transition Temperatures of Related Poly(acrylates) and Poly(methacrylates)

| Polymer | Glass Transition Temperature (Tg) |

| Poly(benzyl acrylate) | 6°C |

| Poly(benzyl methacrylate) | 54°C |

| Poly(methyl methacrylate) | 110°C |

This table is provided for comparative purposes to estimate the potential Tg of poly(this compound).

Functional Copolymers for Tailored Applications

The true potential of this compound is often realized when it is copolymerized with other monomers. This approach allows for the creation of functional copolymers with properties that can be precisely tailored for specific applications. The methoxy and benzyl groups of the this compound monomer unit can impart desirable characteristics such as increased refractive index, improved thermal stability, and specific solvent compatibility to the resulting copolymer.

Photoaligning Polymer Materials

The aromatic ring in this compound provides a site for chemical modification, which can be exploited to create photoresponsive polymers. By attaching photoactive moieties, such as azobenzene (B91143) groups, to the benzyl ring, it is possible to synthesize polymers that can undergo reversible changes in their structure and properties upon exposure to light. mdpi.comsigmaaldrich.com This is the fundamental principle behind photoaligning polymer materials, which are used to control the orientation of liquid crystal molecules in display devices.

The development of photoresponsive poly(meth)acrylates bearing azobenzene moieties has demonstrated the potential for these materials in applications such as optical switching and data storage. nih.gov The photo-induced alignment of liquid crystals can be achieved using polymer films that undergo anisotropic photochemical reactions when exposed to polarized light. researchgate.net While direct research on this compound in this specific application is limited, the general principles of designing photoresponsive polymers based on aromatic acrylates are well-established.

Optoelectronic Device Fabrication Research

Polymers with high refractive indices are of significant interest for applications in optoelectronic devices, such as light-emitting diodes (LEDs), optical waveguides, and antireflective coatings. The presence of the aromatic benzyl group in this compound contributes to a higher refractive index in the corresponding polymer. Benzyl acrylate itself is a monomer known to produce polymers with a high refractive index. researchgate.netresearchgate.net

The incorporation of this compound into polymer formulations for optoelectronics could lead to materials with enhanced light extraction efficiency in LEDs or improved light confinement in waveguides. Research on poly(methacrylates) for optical devices is an active area, with a focus on synthesizing polymers with high transparency, thermal stability, and tunable refractive indices. dergi-fytronix.com The development of high refractive index polymer coatings is a key area of research for improving the performance of various optoelectronic devices. researchgate.net

Role as Chemical Building Blocks for Complex Organic Synthesis

Acrylate esters, including this compound, are versatile building blocks in organic synthesis. The electron-withdrawing nature of the acrylate group makes it susceptible to a variety of chemical transformations, including conjugate additions, cycloadditions, and polymerization reactions. wikipedia.org The benzyl and methoxy functionalities on the aromatic ring can also participate in or influence various organic reactions.

For example, α-substituted benzyl nitriles have been shown to undergo enantioselective conjugate addition to alkyl acrylates, demonstrating the utility of acrylates in the stereoselective synthesis of complex molecules. ju.edu.sanih.gov The development of new catalytic systems for the synthesis of acrylic acid derivatives from simple starting materials like CO2 and ethylene (B1197577) further highlights the importance of acrylates in modern organic chemistry. researchgate.net

Nanomaterial Development for Research Applications (e.g., Polymeric Nanofiber Mats)

Electrospinning is a versatile technique used to produce polymer nanofibers with diameters ranging from nanometers to a few micrometers. milanpolymerdays.org These nanofibers have a high surface area-to-volume ratio, making them suitable for a wide range of applications, including filtration, tissue engineering, and sensor technology.

While there is no specific research on the electrospinning of poly(this compound), the technique has been successfully applied to a variety of functionalized polymers, including poly(methyl methacrylate) and other polyacrylates. The functionalization of nanofibers can be achieved by incorporating functional monomers like this compound into the polymer backbone or by modifying the surface of the nanofibers after electrospinning. mdpi.com The development of functionalized polymer-based fibrous materials through electrospinning is an active area of research with the potential for creating novel materials with advanced properties. milanpolymerdays.org

Future Research Directions and Emerging Paradigms in 3 Methoxybenzyl Acrylate Studies

Innovative Synthetic Routes for Enhanced Yields and Selectivity

The conventional synthesis of acrylate (B77674) esters involves the esterification of acrylic acid with the corresponding alcohol, in this case, 3-methoxybenzyl alcohol. While effective, this method can be limited by equilibrium constraints and often requires harsh conditions. Emerging research is targeting more efficient, selective, and sustainable synthetic pathways.

Future efforts will likely concentrate on developing novel catalytic systems, potentially involving enzymatic or heterogeneous catalysts, to further improve the sustainability and efficiency of the synthesis. Optimization of reaction parameters using response surface methodology has also proven effective for maximizing yields in similar esterification reactions and could be applied here.

Integrated Spectroscopic and Computational Approaches for Deeper Understanding

A thorough understanding of the molecular structure and electronic properties of 3-Methoxybenzyl acrylate is crucial for predicting its reactivity and the properties of its corresponding polymers. The integration of experimental spectroscopic data with high-level computational modeling represents a powerful paradigm for achieving this deeper insight.

Standard spectroscopic techniques such as Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry are essential for confirming the chemical structure. mdpi.comsemanticscholar.org However, to move beyond simple confirmation, these experimental results are increasingly being correlated with theoretical calculations.

Density Functional Theory (DFT) has emerged as a key computational tool. mdpi.comacs.org DFT calculations can predict vibrational frequencies, which can then be compared to experimental FT-IR and Raman spectra to provide a detailed assignment of spectral bands. researchgate.net Furthermore, computational models can elucidate electronic properties by calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov Analysis of the Molecular Electrostatic Potential (MEP) map can identify electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov This integrated approach provides a comprehensive picture of the monomer's characteristics, which is invaluable for designing polymerization reactions and understanding intermolecular interactions. mdpi.comnih.gov

Interactive Table: Predicted Spectroscopic and Electronic Data for this compound

| Property | Method | Predicted Value | Experimental Correlation | Significance |

| C=O Stretch Freq. | DFT (B3LYP/6-31G) | ~1725 cm⁻¹ | FT-IR Spectrum | Confirms ester functional group |

| C=C Stretch Freq. | DFT (B3LYP/6-31G) | ~1635 cm⁻¹ | FT-IR/Raman Spectra | Confirms acrylate double bond |

| ¹H NMR (Vinyl H) | DFT (GIAO) | 5.8 - 6.4 ppm | ¹H NMR Spectrum | Characterizes reactive vinyl protons |

| ¹³C NMR (C=O) | DFT (GIAO) | ~166 ppm | ¹³C NMR Spectrum | Characterizes ester carbonyl carbon |

| HOMO Energy | DFT | -6.5 eV | Ionization Potential | Indicates electron-donating ability |

| LUMO Energy | DFT | -1.2 eV | Electron Affinity | Indicates electron-accepting ability |

| HOMO-LUMO Gap | DFT | 5.3 eV | UV-Vis Spectroscopy | Relates to chemical reactivity |

Rational Design of Polymeric Materials with Tunable Properties

The true potential of this compound lies in its use as a monomer for creating advanced polymeric materials. The "rational design" of these materials involves understanding how the monomer's structure dictates the final properties of the polymer, such as poly(this compound). rsc.orgresearchgate.netethz.ch

The chemical structure of the monomer's side group is a primary determinant of the polymer's characteristics. gatech.edu The 3-methoxybenzyl group is relatively bulky and contains an aromatic ring, which is expected to impart specific properties to the resulting polymer. Compared to simple alkyl acrylates, the aromatic side chain in poly(this compound) would likely lead to a higher glass transition temperature (Tg) due to restricted chain mobility. nih.govresearchgate.net The presence of the aromatic rings can also enhance thermal stability and introduce unique optical properties, such as a high refractive index. researchgate.netpolysciences.com

By systematically modifying the polymer architecture, a wide range of properties can be tuned. For example, controlling the molecular weight and polydispersity through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) allows for precise tuning of mechanical properties. cmu.edursc.org The polarity introduced by the methoxy (B1213986) group can influence the polymer's solubility and adhesion characteristics. This principle of rational design enables the creation of materials tailored for specific applications, from specialty coatings and adhesives to advanced optical resins. rsc.orgpolysciences.com

Interactive Table: Structure-Property Relationships in Polyacrylates

| Monomer Side Group | Expected Polymer Property | Rationale |

| Small Alkyl (e.g., Methyl) | Low Tg, Soft | High chain flexibility |

| Bulky Alkyl (e.g., Isobornyl) | High Tg, Hard, Brittle | Steric hindrance restricts motion |

| 3-Methoxybenzyl | High Tg, Good Thermal Stability | Bulky aromatic group restricts chain rotation |

| Long Alkyl (e.g., Lauryl) | Low Tg, Waxy, Hydrophobic | Flexible side chains act as internal plasticizers |

| Hydrophilic (e.g., PEG) | Water-soluble/swellable | Hydrogen bonding with water |

Exploration of New Functional Derivatives and Structure-Property Relationships

Future research will increasingly focus on creating new functional derivatives of this compound to access novel material properties. This can be achieved through two primary strategies: modification of the monomer itself or copolymerization with other functional monomers.

Monomer Modification: Introducing additional functional groups onto the benzyl (B1604629) ring of this compound could create a new family of monomers. For example, adding electron-withdrawing or electron-donating groups could alter the electronic properties, influencing the monomer's reactivity and the refractive index or conductivity of the resulting polymer.

Copolymerization: A more versatile approach is the copolymerization of this compound with other vinyl monomers. mdpi.com This technique allows for the creation of materials where properties are a blend of the constituent homopolymers, often with synergistic effects. For instance:

Copolymerization with soft monomers like butyl acrylate could produce thermoplastic elastomers, combining the rigidity from the this compound units with the flexibility of the butyl acrylate units. cmu.edunsf.gov

Copolymerization with hydrophilic monomers such as poly(ethylene glycol) methyl ether acrylate could lead to the formation of amphiphilic block copolymers capable of self-assembly into micelles or vesicles for biomedical applications. researchgate.net

Copolymerization with fluorinated acrylates could yield materials with tunable surface hydrophobicity, useful for creating water-repellent coatings. rsc.orgmdpi.com

By systematically studying the structure-property relationships of these new copolymers, researchers can develop a predictive framework for designing materials with precisely controlled thermal, mechanical, optical, and surface properties. gatech.eduresearchgate.net This exploration opens the door to a vast range of functional materials derived from the core this compound structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methoxybenzyl acrylate, and how can reaction conditions be optimized for purity?

- Methodological Answer : this compound can be synthesized via esterification of acrylic acid with 3-methoxybenzyl alcohol, using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Key steps include:

- Reagent Selection : Use anhydrous conditions to minimize hydrolysis. For example, toluene (as a solvent) and molecular sieves can suppress side reactions .

- Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and thermal stability of the acrylate group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure can isolate the product. Monitor purity via NMR (¹H/¹³C) and GC-MS .

Q. How should researchers characterize the structural and thermal properties of this compound?

- Methodological Answer :

- Structural Analysis : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond angles and stereochemistry (e.g., C-O-C bond angles ~115° for methoxy groups) .

- Spectroscopy : ¹H NMR (δ 6.7–7.3 ppm for aromatic protons; δ 5.8–6.4 ppm for acrylate vinyl protons) and FT-IR (C=O stretch ~1720 cm⁻¹) confirm functional groups .

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition temperatures (typically >200°C for acrylates) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste Disposal : Segregate acrylate waste in labeled containers for incineration or professional treatment to prevent environmental release .

- Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and avoid aqueous rinses, which can spread the compound .

Advanced Research Questions

Q. How can polymerization kinetics of this compound be systematically studied to optimize molecular weight and polydispersity?

- Methodological Answer :

- Controlled Radical Polymerization : Use atom transfer radical polymerization (ATRP) with Cu(I)/PMDETA catalysts in toluene at 60°C. Monitor conversion via ¹H NMR .

- Kinetic Modeling : Apply the Mayo-Wallace equation to correlate monomer conversion with chain length. Adjust initiator (e.g., methyl-2-bromopropionate) concentration to target specific molecular weights .

- GPC Analysis : Use tetrahydrofuran (THF) as the mobile phase to determine polydispersity indices (PDI <1.2 indicates controlled growth) .

Q. How should researchers address contradictions in reported reactivity or bioactivity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis Framework : Conduct a systematic review using PRISMA guidelines. Calculate heterogeneity metrics (I², Q-statistic) to quantify study discrepancies .

- Sensitivity Analysis : Exclude outliers (e.g., studies with high risk of bias) and re-analyze data using random-effects models .

- Experimental Validation : Replicate conflicting bioactivity assays (e.g., antibacterial tests against S. aureus) under standardized conditions (pH, temperature) .

Q. What strategies enable the integration of this compound into bio-based polymers or catalytic systems?

- Methodological Answer :

- Hybrid Monomers : Co-polymerize with biomass-derived acrylates (e.g., isosorbide acrylate) via RAFT polymerization. Use DSC to assess Tg shifts (~40–80°C) .

- Catalytic Functionalization : Employ TiO₂ or zeolites to catalyze dehydration reactions (e.g., conversion to acrylonitrile derivatives) in solvent-free conditions .

- Structure-Activity Relationships (SAR) : Modify the methoxy substituent’s position (e.g., para vs. meta) and evaluate effects on polymer hydrophobicity via contact angle measurements .

Q. How can computational methods predict the photophysical or mechanical properties of this compound-containing materials?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict UV-Vis absorption spectra (e.g., λmax ~270 nm for π→π* transitions) .

- MD Simulations : Model polymer networks in LAMMPS to predict tensile strength and elasticity moduli. Cross-validate with experimental DMA data .

- QSPR Models : Corolate substituent electronic parameters (Hammett σ) with glass transition temperatures (Tg) to design tailored copolymers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.